5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 3-methoxyphenoxy ethyl substituent at the 5-position of the thiadiazole core. This compound belongs to a broader class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
5-[2-(3-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-3-2-4-9(7-8)16-6-5-10-13-14-11(12)17-10/h2-4,7H,5-6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWTVIPFTLZFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Similarity
Table 1: Key Structural Analogues and Similarity Scores
*Similarity scores are based on molecular descriptors (e.g., Tanimoto coefficient) comparing substituent size, polarity, and functional groups.
Key Observations :
- Positional Isomerism: The highest similarity (0.99) is observed with 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine , differing only in the absence of the ethyl linker and phenoxy oxygen. This minor structural change may significantly alter pharmacokinetics, as the phenoxy ethyl group enhances solubility and metabolic stability.
- Bulkier Substituents : Adamantane and benzimidazole derivatives exhibit lower similarity due to increased steric bulk, which may hinder binding to enzyme active sites compared to the target compound’s flexible ethyl linker .
Key Observations :
- Enzyme Inhibition : Benzimidazole-linked analogues (e.g., ) exhibit superior antibacterial activity due to precise interactions with bacterial PheRS. In contrast, adamantane derivatives () target human glutaminase, reflecting substituent-driven selectivity.
- Antifungal Activity: Bulky di(indolyl)methyl substituents () enhance antifungal potency compared to the target compound’s simpler phenoxy group, likely due to increased hydrophobic interactions with fungal membranes.
Physicochemical Properties
Table 3: Comparative Physicochemical Properties
| Compound Name | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | 2.5 | 0.15 (PBS) | 293.34 |
| 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 2.8 | 0.08 (PBS) | 221.25 |
| 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | 3.9 | <0.01 (PBS) | 249.38 |
| 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine | 2.1 | 0.20 (PBS) | 285.35 |
Key Observations :
- The target compound’s phenoxy ethyl group balances lipophilicity (logP 2.5) and aqueous solubility, favorable for oral bioavailability.
- Adamantane derivatives (logP 3.9) suffer from poor solubility, limiting their therapeutic utility despite high enzyme affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
